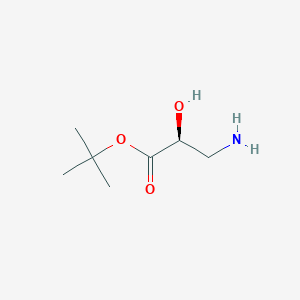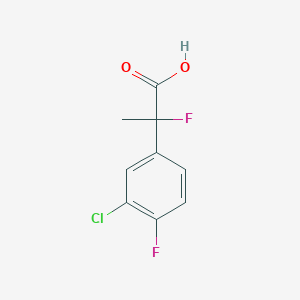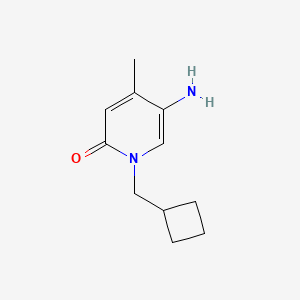
5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one: This compound is known for its role in metabolic health and muscle growth by influencing various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one can be achieved through multiple pathways. One method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine, which yields the desired compound in high yields . Another approach uses halomethyl carbonyl compounds and 5-aminopyrazolo-pyridine derivatives under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols or amines.
科学研究应用
5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in metabolic processes and enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one involves the inhibition of specific enzymes, such as Nicotinamide N-Methyltransferase (NNMT). By inhibiting NNMT, this compound helps regulate metabolic processes and energy balance within cells . It also interacts with pathways involving NAD+ and SIRT1, which are crucial for cellular energy production and metabolism .
相似化合物的比较
Similar Compounds
5-Amino-1H-pyrazolo-pyridine derivatives: These compounds share a similar core structure and have been studied for their pharmacological properties.
5-Amino-1-nitriminotetrazole: Known for its high nitrogen content and energetic properties.
Uniqueness
Its ability to modulate enzyme activity and influence metabolic pathways sets it apart from other similar compounds .
属性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC 名称 |
5-amino-1-(cyclobutylmethyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c1-8-5-11(14)13(7-10(8)12)6-9-3-2-4-9/h5,7,9H,2-4,6,12H2,1H3 |
InChI 键 |
ODQQLQPOIUIWMD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C=C1N)CC2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



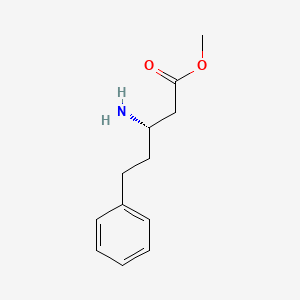
![(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15273473.png)
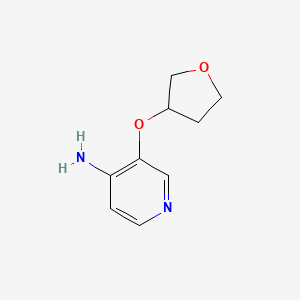
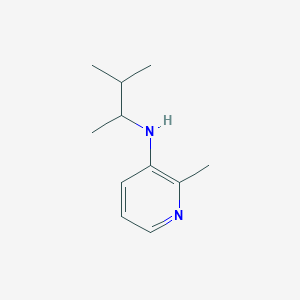

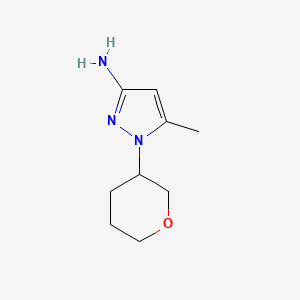

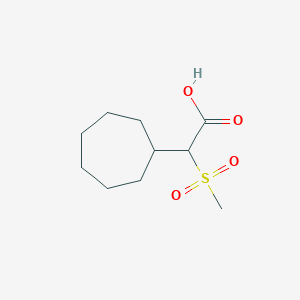
amine](/img/structure/B15273507.png)
![2-[(3,5-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B15273522.png)

